molecular formula C19H13ClFN3O4 B3012302 N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941904-89-8

N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B3012302
CAS No.: 941904-89-8
M. Wt: 401.78
InChI Key: DKUJLACMSIGKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a 4-fluorobenzyl substituent at the 1-position and a 4-chloro-3-nitrophenyl amide group at the 3-position.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O4/c20-16-7-6-15(9-17(16)24(27)28)22-19(26)13-3-8-18(25)23(11-13)10-12-1-4-14(21)5-2-12/h1-9,11H,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUJLACMSIGKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-chloro-3-nitrobenzaldehyde and 4-fluorobenzylamine. These intermediates undergo condensation reactions, followed by cyclization and amide formation to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as p-toluenesulfonic acid, and controlled temperature settings to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and high yield. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that modifications to the dihydropyridine structure can enhance cytotoxicity against various cancer cell lines. The specific compound under discussion has shown promise in inhibiting tumor growth, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide. A study demonstrated that compounds with similar structures exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or preservatives for food safety.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer metabolism and bacterial resistance mechanisms. For example, it was found to inhibit certain kinases that are crucial for cancer cell proliferation. This property could lead to the development of targeted therapies.

Pesticide Development

The structural characteristics of this compound suggest potential use as a pesticide. Research indicates that similar compounds can act as effective herbicides or insecticides due to their ability to interfere with biological pathways in pests. Field trials are necessary to evaluate efficacy and safety comprehensively.

Photovoltaic Materials

Recent studies have explored the use of dihydropyridine derivatives in organic photovoltaic cells. The unique electronic properties of these compounds allow them to function as electron donors or acceptors in solar cell applications. Initial findings suggest that incorporating such compounds can enhance the efficiency of energy conversion processes.

Polymer Chemistry

The compound's reactivity can be utilized in polymer synthesis, particularly in creating functionalized polymers with specific properties for coatings or drug delivery systems. Research is ongoing to explore how these compounds can be integrated into polymer matrices to improve their mechanical and thermal properties.

Case Study 1: Anticancer Efficacy

In a clinical study involving various dihydropyridine derivatives, researchers tested the efficacy of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability compared to controls, suggesting further investigation into its mechanism of action is warranted.

Case Study 2: Antimicrobial Activity

A laboratory study assessed the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that was lower than many existing antibiotics, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, altering its activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Core Structure Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 1,6-dihydropyridine 1: 4-fluorobenzyl; 3: 4-chloro-3-nitrophenyl C19H14ClFN3O4 415.79 High electrophilicity (nitro, chloro); moderate lipophilicity (fluoro)
N-(4-carbamoylphenyl)-1-(3-trifluoromethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 1,6-dihydropyridine 1: 3-CF3-benzyl; 3: 4-carbamoylphenyl C20H16F3N3O3 415.36 Enhanced solubility (carbamoyl); high lipophilicity (CF3)
5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 1,6-dihydropyridine 1: 3-Cl-benzyl; 3: 4-Cl-phenyl; 5: Cl C19H13Cl3N2O2 403.68 Tri-chlorinated; high halogen density for hydrophobic interactions
5-chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 1,6-dihydropyridine 1: 3-Cl-benzyl; 3: 4-OCH3-phenyl; 5: Cl C20H16Cl2N2O3 403.26 Electron-donating OCH3 vs. nitro; altered solubility
N-(2-methyl-4-nitrophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 1,6-dihydropyridine 1: 3-CH3-benzyl; 3: 2-CH3-4-NO2-phenyl C21H19N3O4 401.40 Methyl groups increase lipophilicity; nitro at 4-position
1-(3-chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-CF3-1,6-dihydropyridazine-3-carboxamide Pyridazine 1: 3-Cl-phenyl; 3: 4-Cl-phenyl; 4: CF3 C17H10Cl2F3N3O2 410.18 Pyridazine core (reduced aromaticity); CF3 enhances metabolic stability
N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 1,6-dihydropyridine 1: 3-NO2-benzyl; 3: 2-OCH3-4-NO2-phenyl C20H16N4O7 424.40 Dual nitro groups; potential for π-π stacking and redox activity

Structural and Functional Analysis

Core Modifications

  • Pyridine vs. Pyridazine: The target compound and most analogs retain the 1,6-dihydropyridine core, which allows for hydrogen bonding via the carbonyl oxygen. In contrast, the pyridazine analog replaces the pyridine with a nitrogen-rich heterocycle, altering aromaticity and hydrogen-bonding capacity.

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The target’s 3-nitro and 4-chloro substituents create a highly electrophilic phenylamide group, favoring interactions with nucleophilic residues (e.g., lysine or cysteine in enzymes).
  • Benzyl Substituents : The 4-fluorobenzyl group in the target balances lipophilicity and metabolic stability. The 3-CF3-benzyl group in increases hydrophobicity and may enhance membrane permeability but could reduce solubility.
  • Halogenation : The tri-chlorinated compound exhibits strong hydrophobic interactions, while the target’s single fluorine offers a balance between lipophilicity and polarity.

Pharmacological Implications

  • Binding Affinity : Molecular docking studies using tools like AutoDock Vina suggest that EWGs (nitro, chloro) in the target compound enhance binding to ATP pockets in kinases via dipole interactions. The 4-fluorobenzyl group may occupy hydrophobic subpockets, as seen in kinase inhibitors like imatinib.
  • Solubility and Bioavailability : The carbamoyl group in improves aqueous solubility, whereas the trifluoromethoxy group in enhances blood-brain barrier penetration. The target’s nitro group may limit solubility but improve target engagement.

Biological Activity

N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies.

Chemical Structure and Properties

The compound belongs to the dihydropyridine class, characterized by its unique structural features which contribute to its biological activity. Its molecular formula is C19_{19}H16_{16}ClN2_2O3_3, and it possesses both electron-withdrawing and electron-donating groups that influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth, with some derivatives showing MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)MBC (μg/mL)Notes
Staphylococcus aureus0.220.5Strong antibacterial effect
Escherichia coli0.250.75Effective against gram-negative bacteria
Candida albicans0.51Antifungal activity

Cytotoxicity and Hemolytic Activity

The compound has been evaluated for cytotoxic effects on mammalian cell lines. Results indicate that it exhibits low cytotoxicity with IC50_{50} values greater than 60 μM, suggesting a favorable safety profile for further development . Hemolytic assays demonstrated minimal lysis (3.23% to 15.22%) compared to Triton X-100, indicating low toxicity towards red blood cells.

The biological activity of this compound involves multiple mechanisms:

  • DNA Gyrase Inhibition : The compound has been identified as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50_{50} values ranging from 12.27–31.64 μM .
  • Antibiofilm Formation : It significantly reduces biofilm formation in bacterial cultures, which is crucial for preventing chronic infections associated with biofilms .
  • Synergistic Effects : The compound shows synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Study A : In a murine model of bacterial infection, treatment with the compound led to a significant reduction in bacterial load compared to untreated controls.
  • Study B : In vitro assays demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus epidermidis, a common pathogen in catheter-related infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide?

  • Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as the pyridine core and substituted aromatic fragments. Use coupling reactions (e.g., amidation or Suzuki-Miyaura) for modular assembly. Optimize reaction conditions (solvent, catalyst, temperature) via Design of Experiments (DOE) to maximize yield and purity . For example, DOE can reduce trial-and-error by applying factorial designs to test variables like reaction time and stoichiometry .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Employ high-resolution LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm molecular weight and purity, using columns like Chromolith® HPLC for rapid separation . Complement with 1^1H/13^13C NMR to verify structural integrity, focusing on diagnostic peaks (e.g., nitro group protons, fluorophenyl signals). X-ray crystallography may resolve stereochemical ambiguities if crystals are obtainable .

Q. How can researchers screen this compound for initial biological activity?

  • Methodological Answer : Use in vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting kinases or proteases, given the compound’s structural similarity to known inhibitors . Prioritize high-throughput screening (HTS) with positive/negative controls to minimize false positives. Dose-response curves (IC50_{50} determination) should follow OECD guidelines for reproducibility .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., pH, temperature, cell line passage number). Apply statistical tools like ANOVA to identify outliers or confounding variables (e.g., solvent effects). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) . For instance, discrepancies in IC50_{50} values may arise from differences in assay buffer ionic strength, requiring systematic optimization .

Q. What strategies improve reaction yield and selectivity during scale-up?

  • Methodological Answer : Use flow chemistry to enhance heat/mass transfer and reduce side reactions. Computational reaction path searches (e.g., via DFT calculations) can predict intermediates and transition states, guiding solvent/catalyst selection . For example, ICReDD’s hybrid computational-experimental approach reduced optimization time for similar compounds by 40% by prioritizing reaction conditions predicted to minimize byproducts .

Q. How can researchers assess the compound’s metabolic stability and toxicity?

  • Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) to evaluate Phase I metabolism. Pair with in vitro cytotoxicity screening (e.g., HepG2 cells) and Ames test for mutagenicity. For neurotoxicity, use differentiated SH-SY5Y cells exposed to sub-μM concentrations . Adhere to GHS protocols for hazard classification (e.g., LD50_{50} estimation) .

Q. What computational methods are suitable for SAR (Structure-Activity Relationship) studies?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) to predict binding modes against target proteins. Use QSAR models trained on analogous carboxamide derivatives to prioritize substituents (e.g., nitro vs. cyano groups) for synthesis . Validate predictions with free-energy perturbation (FEP) calculations to estimate binding affinity changes .

Q. How can researchers address solubility challenges in formulation studies?

  • Methodological Answer : Screen co-solvents (e.g., PEG 400, DMSO) and surfactants (Poloxamer 407) using phase-diagram analysis. Apply Hansen solubility parameters (HSPs) to identify solvents with polarity matching the compound’s nitro/fluorophenyl groups. For parenteral formulations, consider nanoemulsion or liposomal encapsulation to enhance bioavailability .

Methodological Notes

  • Data Analysis : Use multivariate analysis (PCA or PLS) to correlate structural features with bioactivity . Machine learning (e.g., Random Forest) can identify hidden patterns in high-dimensional datasets .
  • Safety Compliance : Follow Chemical Hygiene Plan guidelines for handling nitroaromatics (e.g., PPE, fume hoods) and dispose of waste via EPA-approved protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.